N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline
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Overview
Description
N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole moiety attached to a methylaniline group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline typically involves the reaction of benzotriazole with 2-methylaniline in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a linking agent, where benzotriazole and 2-methylaniline are reacted under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives, quinones, and amines. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(1H-Benzotriazol-1-ylmethyl)formamide
Uniqueness
N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline is unique due to the presence of the methylaniline group, which imparts distinct chemical properties compared to other benzotriazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H14N4 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-methylaniline |
InChI |
InChI=1S/C14H14N4/c1-11-6-2-3-7-12(11)15-10-18-14-9-5-4-8-13(14)16-17-18/h2-9,15H,10H2,1H3 |
InChI Key |
HHSROGBHAMTLIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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